molecular formula C12H19NO B13154290 (1S,2R)-2-Amino-1-mesitylpropan-1-ol

(1S,2R)-2-Amino-1-mesitylpropan-1-ol

Katalognummer: B13154290
Molekulargewicht: 193.28 g/mol
InChI-Schlüssel: GPEZBPIDADAHQT-ZYHUDNBSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,2R)-2-Amino-1-mesitylpropan-1-ol is a chiral compound with significant importance in organic chemistry. It is characterized by the presence of an amino group and a mesityl group attached to a propanol backbone. The compound’s stereochemistry is defined by the (1S,2R) configuration, indicating the specific spatial arrangement of its atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-Amino-1-mesitylpropan-1-ol can be achieved through various methods, including enantioselective synthesis and resolution of racemic mixtures. One common approach involves the use of chiral catalysts to induce the desired stereochemistry during the formation of the compound. For example, Sharpless asymmetric dihydroxylation can be employed to introduce the hydroxyl group with high enantioselectivity .

Industrial Production Methods

Industrial production of this compound often involves large-scale enantioselective synthesis using chiral catalysts or biocatalysts. These methods ensure high yield and purity of the desired enantiomer. The use of continuous flow reactors and advanced purification techniques, such as chiral chromatography, further enhances the efficiency of industrial production .

Analyse Chemischer Reaktionen

Types of Reactions

(1S,2R)-2-Amino-1-mesitylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines or other derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield mesitylpropanone, while reduction of the amino group can produce mesitylamine derivatives .

Wissenschaftliche Forschungsanwendungen

(1S,2R)-2-Amino-1-mesitylpropan-1-ol has diverse applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials .

Wirkmechanismus

The mechanism of action of (1S,2R)-2-Amino-1-mesitylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. For instance, the amino group can form hydrogen bonds with target proteins, while the mesityl group provides hydrophobic interactions that stabilize the compound-protein complex .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (1R,2S)-2-Amino-1-mesitylpropan-1-ol
  • (1S,2S)-2-Amino-1-mesitylpropan-1-ol
  • (1R,2R)-2-Amino-1-mesitylpropan-1-ol

Uniqueness

(1S,2R)-2-Amino-1-mesitylpropan-1-ol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Compared to its enantiomers and diastereomers, this compound exhibits different reactivity and selectivity in chemical reactions, making it valuable for enantioselective synthesis and chiral resolution processes .

Eigenschaften

Molekularformel

C12H19NO

Molekulargewicht

193.28 g/mol

IUPAC-Name

(1S,2R)-2-amino-1-(2,4,6-trimethylphenyl)propan-1-ol

InChI

InChI=1S/C12H19NO/c1-7-5-8(2)11(9(3)6-7)12(14)10(4)13/h5-6,10,12,14H,13H2,1-4H3/t10-,12-/m1/s1

InChI-Schlüssel

GPEZBPIDADAHQT-ZYHUDNBSSA-N

Isomerische SMILES

CC1=CC(=C(C(=C1)C)[C@@H]([C@@H](C)N)O)C

Kanonische SMILES

CC1=CC(=C(C(=C1)C)C(C(C)N)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.